

A Technical Guide to the Physical Characteristics of Lactose Octaacetate

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Compound of Interest

Compound Name: Lactose octaacetate

Cat. No.: B15565674

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Introduction

Lactose octaacetate, the fully acetylated derivative of lactose, is a key intermediate in carbohydrate chemistry and holds significant potential in various applications, including drug delivery and materials science. Its physical properties are critical for its synthesis, purification, and application. This technical guide provides an in-depth overview of the core physical characteristics of **lactose octaacetate**, complete with experimental protocols and graphical representations of workflows to aid researchers in their laboratory work.

Core Physical and Chemical Properties

Lactose octaacetate is a white crystalline solid.^[1] Its fundamental properties are summarized in the table below. It is important to note that **lactose octaacetate** exists as anomers (α and β), which can influence its physical properties, particularly the melting point and optical rotation. The β -anomer is the more commonly synthesized and commercially available form.

Property	Value	Reference(s)
Chemical Formula	C ₂₈ H ₃₈ O ₁₉	[2]
Molecular Weight	678.59 g/mol	[2]
Appearance	White to light yellow powder or crystalline solid	[3]
Anomeric Purity	The ratio of α to β anomers significantly impacts physical properties. Purification methods aim to isolate the β-anomer.	[1][4]

Quantitative Physical Data

The quantitative physical characteristics of **lactose octaacetate** are detailed in the following tables. The variation in reported melting points is largely attributable to the purity and the specific anomeric form of the compound being analyzed.

Table 1: Thermal and Optical Properties

Parameter	Value	Conditions/Notes
Melting Point	75 °C	
94.0–97.5 °C	For β-lactose octaacetate after recrystallization.	
Optical Rotation [α] _D	-4.14°	c=10.0, CHCl ₃ . For β-lactose octaacetate.
Negative angle	0.01% solution in methanol.	

Data sourced from[2][4].

Table 2: Solubility Profile

Solvent	Solubility
Dichloromethane (DCM)	Soluble
Dimethylformamide (DMF)	Soluble
Dimethyl sulfoxide (DMSO)	Soluble
Ethyl acetate (EtOAc)	Soluble
Methanol (MeOH)	Soluble
Chloroform (CHCl ₃)	Soluble
Water	Slightly soluble
Ethanol	Soluble

Data compiled from multiple sources.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility in a laboratory setting.

Synthesis and Purification of β -Lactose Octaacetate

This protocol describes a microwave-assisted synthesis followed by recrystallization, a method favored for its efficiency.[\[3\]](#)[\[5\]](#)

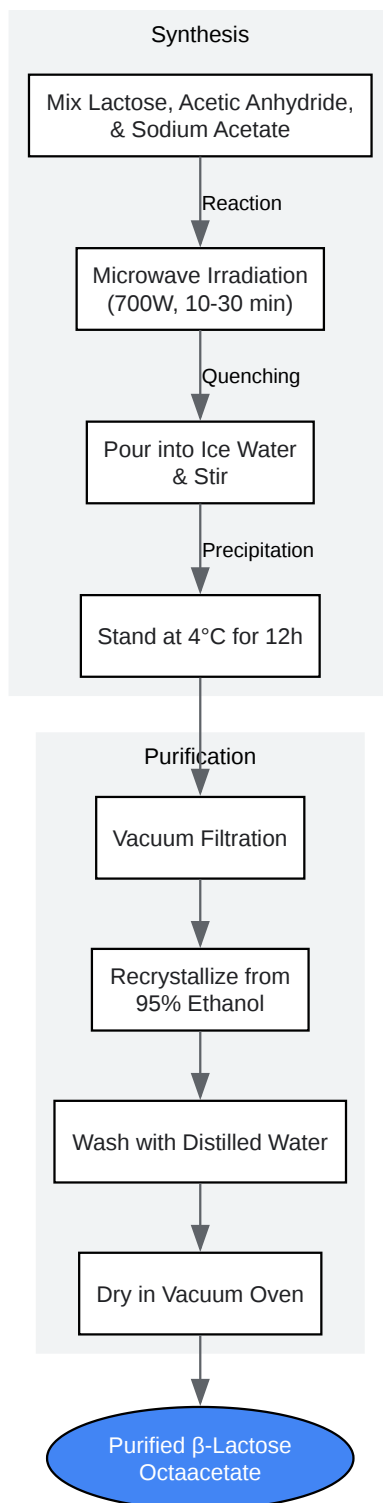
Materials:

- D-(+)-Lactose monohydrate
- Acetic anhydride
- Anhydrous sodium acetate
- 95% Ethanol
- Distilled water

Procedure:

- In a round-bottom flask, mix 10.0 g (0.029 mol) of D-(+)-lactose monohydrate with 30 cm³ (0.27 mol) of acetic anhydride and 3.0 g (0.036 mol) of anhydrous sodium acetate, which acts as a catalyst.[5]
- Subject the reaction mixture to microwave irradiation (e.g., 700 W for 10-30 minutes).[5]
- After irradiation, pour the sample into 200 cm³ of distilled water with ice and stir.[5]
- Allow the mixture to stand at 4 °C for 12 hours to facilitate the precipitation of the lactose ester as a white solid.[5]
- Filter the precipitate under vacuum and wash with distilled water.[5]
- Purify the crude **lactose octaacetate** by recrystallization from 95% ethanol, followed by washing with distilled water.[5]
- Dry the purified product in a vacuum oven to a constant weight.[3]

Workflow for Synthesis and Purification of Lactose Octaacetate

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Synthesis and Purification Workflow

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range suggests a high-purity compound.

Apparatus:

- Kofler hot stage microscope or a capillary melting point apparatus.[5]

Procedure:

- Ensure the sample is completely dry and in a fine powder form.[6]
- If using a capillary tube, load a small amount of the powdered sample into the tube to a height of 2-3 mm.[7]
- Place the sample on the hot stage or in the melting point apparatus.
- Heat the sample at a steady and slow rate, approximately 1-2 °C per minute, especially near the expected melting point.[8]
- Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[8]

Optical Rotation Measurement

Optical rotation is a key characteristic for chiral molecules like **lactose octaacetate**.

Apparatus:

- Automated polarimeter with a sodium lamp light source.[5]
- 1 dm sample tube.[5]

Procedure:

- Prepare a solution of **lactose octaacetate** in a suitable solvent (e.g., 0.01% in methanol or a 10.0 mg/mL solution in chloroform).[4][5]

- Calibrate the polarimeter with the pure solvent (blank reading).
- Fill the sample tube with the **lactose octaacetate** solution, ensuring no air bubbles are present.
- Place the sample tube in the polarimeter and measure the optical rotation.
- Repeat the measurement multiple times and calculate the average value.

Thin-Layer Chromatography (TLC)

TLC is a quick and effective method to assess the purity of the synthesized product.

Materials:

- Silica gel plates (e.g., Kieselgel 60 F₂₅₄).[\[5\]](#)
- Mobile phase: Ethyl acetate/methanol/water (17:2:1 v/v/v).[\[5\]](#)
- Visualization reagent: 10% (v/v) H₂SO₄ in methanol.[\[5\]](#)

Procedure:

- Dissolve a small amount of the **lactose octaacetate** in a suitable solvent.
- Spot the solution onto the baseline of the TLC plate.
- Develop the plate in a chamber saturated with the mobile phase.
- After the solvent front has reached the desired height, remove the plate and dry it.
- Spray the plate with the H₂SO₄ reagent and heat it in an oven at 120 °C for 5 minutes to visualize the spots.[\[5\]](#)
- Calculate the R_f value. For **lactose octaacetate**, an R_f of approximately 0.74 is expected under these conditions.[\[5\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for confirming the structure and determining the anomeric purity of **lactose octaacetate**.

Apparatus:

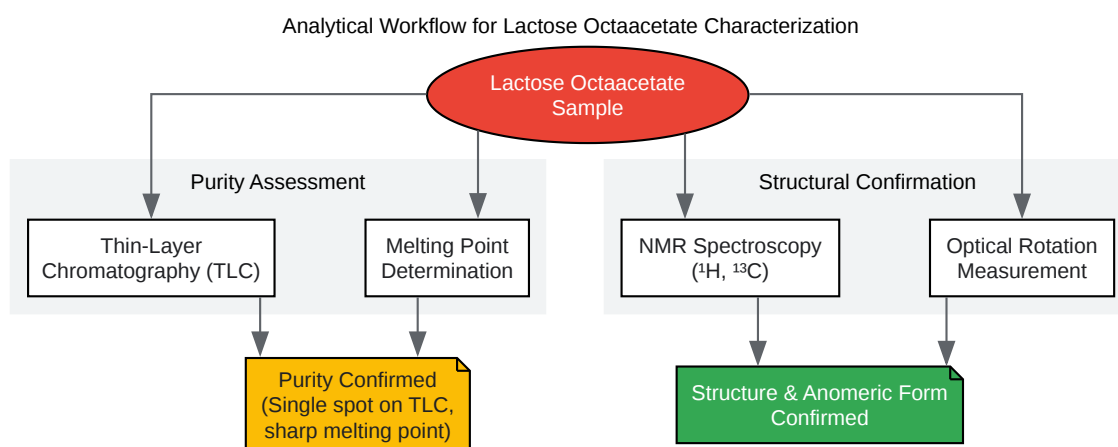
- NMR spectrometer (e.g., 500 MHz).[5]

Sample Preparation:

- Dissolve approximately 20 mg of the **lactose octaacetate** sample in 0.6 mL of deuterated chloroform (CDCl_3).[5]
- Transfer the solution to an NMR tube.

Data Acquisition:

- Acquire ^1H and ^{13}C NMR spectra. The chemical shifts are reported in ppm relative to tetramethylsilane (TMS).[5] The anomeric purity ($\alpha:\beta$ ratio) can be determined by integrating the signals corresponding to the anomeric protons of the α and β isomers in the ^1H NMR spectrum.[4]



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Analytical Characterization Workflow

Conclusion

This guide provides a comprehensive overview of the key physical characteristics of **lactose octaacetate**, supported by detailed experimental protocols. The data and methodologies presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the efficient and accurate characterization of this important carbohydrate derivative. Accurate determination of these physical properties is paramount for ensuring the quality, purity, and performance of **lactose octaacetate** in its various applications.

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